molecular formula C13H16O B14153083 2-(Bicyclo[2.2.1]hept-2-yl)phenol CAS No. 17152-43-1

2-(Bicyclo[2.2.1]hept-2-yl)phenol

Katalognummer: B14153083
CAS-Nummer: 17152-43-1
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: YOBGGQVKQKQNSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-2-yl)phenol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile, such as phenol, under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydrogenated derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Bicyclo[2.2.1]hept-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways. The bicyclic structure contributes to the compound’s stability and reactivity, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Norbornene: A bicyclic compound with similar structural features but lacking the phenol group.

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different functional groups.

    Phenol Derivatives: Compounds with phenol groups but different substituents on the aromatic ring.

Uniqueness

2-(Bicyclo[2.2.1]hept-2-yl)phenol is unique due to the combination of its bicyclic structure and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

17152-43-1

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

2-(2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C13H16O/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12,14H,5-8H2

InChI-Schlüssel

YOBGGQVKQKQNSK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2C3=CC=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.